1S/C7H13NO4S/c1-13(11,12)8-4-2-6(3-5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
and the canonical SMILES string CS(=O)(=O)N1CCC(CC1)C(=O)O
.
1-(Methylsulfonyl)piperidine-4-carboxylic acid is an organic compound characterized by its unique molecular structure and functional groups. This compound, with the molecular formula CHNOS, features a piperidine ring substituted with a methylsulfonyl group and a carboxylic acid group at the fourth position. It is classified as a piperidine derivative and has garnered attention for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of 1-(Methylsulfonyl)piperidine-4-carboxylic acid typically involves a multi-step process:
These methods highlight the versatility of piperidine derivatives in synthetic organic chemistry.
1-(Methylsulfonyl)piperidine-4-carboxylic acid participates in various chemical reactions:
These reactions underscore the compound's potential as an intermediate in organic synthesis.
1-(Methylsulfonyl)piperidine-4-carboxylic acid exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in synthetic applications and biological studies.
1-(Methylsulfonyl)piperidine-4-carboxylic acid has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3